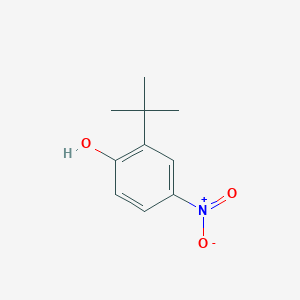

2-(Tert-butyl)-4-nitrophenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(Tert-butyl)-4-nitrophenol typically involves nitration reactions where the nitro group is introduced into a tert-butylphenol precursor. An example of this process is the electrophilic aromatic substitution, where nitric acid or nitronium ions react with tert-butylphenol, leading to the formation of the nitro derivative. Detailed synthesis procedures and characterizations are crucial for achieving high purity and yield of this compound. A study by Rivera-Nevares et al. (1995) on the facile synthesis and characterization of 2,6-di-tert-butyl-4-nitrophenol provides insights into the synthesis strategies and the importance of controlling reaction conditions for optimal product formation (Rivera-Nevares et al., 1995).

Molecular Structure Analysis

The molecular structure of this compound has been examined using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule and the spatial relationships between different functional groups. Studies like the one conducted by Kumari et al. (2023) on 4-(tert-Butyl)-4-nitro-1,1-biphenyl, which shares structural similarities with this compound, offer valuable insights into the molecular geometry, crystal packing, and intermolecular interactions that define the solid-state properties of such compounds (Kumari et al., 2023).

Chemical Reactions and Properties

The presence of both a nitro group and a tert-butyl group in this compound imparts distinctive chemical reactivity and properties to the molecule. The nitro group is a powerful electron-withdrawing group that can influence the reactivity of the phenolic OH group, affecting its acidity and potential for participation in hydrogen bonding. The tert-butyl group, being bulky, can exert steric effects that influence the molecule's reactivity and interactions with other molecules. Chemical reactions involving this compound can include its use in oxidative and reductive processes, as well as its role as an intermediate in the synthesis of more complex organic compounds.

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and stability, are crucial for its handling, storage, and application in various domains. These properties are influenced by the molecular structure and the nature of the functional groups present in the compound. Understanding these properties is essential for the development of methods for the compound's purification, analysis, and use in research and industrial applications.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, reactivity towards various chemical reagents, and its behavior in the presence of oxidizing or reducing agents, are key to its applications in synthesis, catalysis, and material science. The nitro and phenol groups offer sites for chemical modification and functionalization, enabling the derivation of a wide range of derivatives with tailored properties for specific applications.

- Rivera-Nevares et al. (1995) for synthesis and characterization details (Rivera-Nevares et al., 1995).

- Kumari et al. (2023) for insights into molecular structure analysis through X-ray crystallography (Kumari et al., 2023).

Aplicaciones Científicas De Investigación

Soil Analysis

2-(Tert-butyl)-4-nitrophenol has been utilized in soil analysis. A method involving the extraction of various nitrophenols, including 2-sec.butyl-4,6-dinitrophenol, from soils using aqueous NaOH has been developed. This process includes the removal of co-extracted humic acids and determination by capillary gas chromatography, which is crucial for environmental monitoring and soil contamination studies (Vozňáková et al., 1996).

Chemical Synthesis and Characterization

The compound 2,6-di-tert-butyl-4-nitrophenol (DBNP), closely related to this compound, has been synthesized and characterized for its physical and spectral properties. This compound has potential applications in chemical research due to its properties as an uncoupler of ATP-generating oxidative phosphorylation. The study involved techniques like X-ray crystallography and spectroscopy, providing valuable insights for analytical toxicologists and chemical health professionals (Rivera‐Nevares et al., 1995).

Metal Complex Formation

This compound has been involved in the formation of metal complexes. A study showed that this ligand forms complexes with copper and zinc ions. The research focused on the unusual binding and reactivity of these complexes, contributing to our understanding of transition metal-ligand interactions and their potential applications in catalysis and material science (Porter et al., 2017).

Mecanismo De Acción

Target of Action

Safety and Hazards

Direcciones Futuras

The efficient synthesis of 2-tert-butyl-4-methylphenol (2-TBM) is an important reaction, because of its great application in the preparation of many kinds of fine chemicals, additives in the food industry, UV absorbers, and polymerization inhibitors . Further investigation and exploration of 2-tert-butyl-4-methylphenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .

Propiedades

IUPAC Name |

2-tert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLSSAJHDAQNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

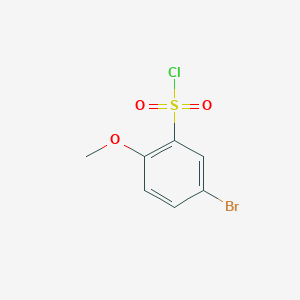

CC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336072 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6683-81-4 | |

| Record name | 2-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)